

Verosudil dosing regimen for mouse models

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Compound Focus: Verosudil Hydrochloride

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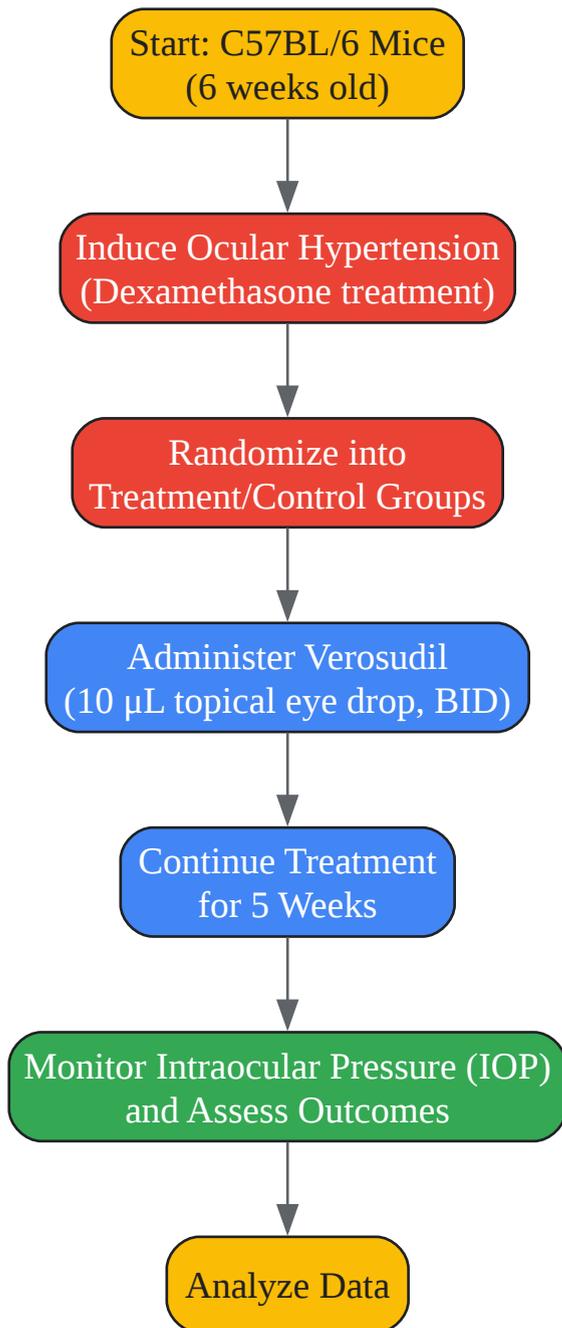
Verosudil Dosing Protocol for Mice

The table below summarizes the key parameters for administering Verosudil in a mouse model of ocular hypertension, as identified from the literature [1].

Parameter	Detail
Animal Model	C57BL/6 mice (aged 6 weeks), Dexamethasone-induced ocular hypertension [1]
Dosage Volume	10 μ L per eye [1]
Dosage Concentration	Not specified in the source. A 10 mM stock solution was used for <i>in vitro</i> studies [1].
Frequency	Twice daily [1]
Duration	Five weeks [1]
Administration Route	Topical eye drops [1]
Reported Outcomes	Reduced intraocular pressure; Increased trabecular meshwork effective filtration area; Reduced extracellular matrix [1]

Experimental Workflow

The following diagram illustrates the complete experimental workflow based on the established protocol.



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Key Methodological Considerations

For a successful experiment, please consider these critical points beyond the basic dosing regimen:

- **Formulation and Handling:** The study likely used a formulated ophthalmic solution suitable for topical application. Verosudil is typically prepared as a stock solution in DMSO for *in vitro* work [1], but this is not suitable for direct *in vivo* use.
- **Control Groups:** Essential controls include mice with induced ocular hypertension receiving a **vehicle control** (the solution without the active drug) and a group of **healthy, untreated mice** to establish a baseline.
- **Outcome Measurements:** The primary measurement is **Intraocular Pressure (IOP)**, tracked regularly throughout the study. Subsequent histological analysis can assess changes in the trabecular meshwork, such as the effective filtration area and extracellular matrix deposition [1].

Knowledge Gaps and Further Research

The available data has some limitations. The specific concentration of the Verosudil solution used in the mouse study was not explicitly stated in the search results [1]. Furthermore, detailed protocols for pharmacokinetic studies or dosing in other mouse disease models were not found.

To proceed with your research, I suggest:

- **Consulting Related Literature:** Look for formulation details in publications about the closely related ROCK inhibitor **Netarsudil (AR-13324)**, which is approved for human ophthalmic use. Its formulation parameters may offer valuable guidance.
- **Contacting Suppliers:** Inquire with chemical suppliers (like MedChemExpress, the source of [1]) for any available technical data or recommended formulations for *in vivo* studies.
- **Empirical Testing:** You may need to conduct preliminary dose-ranging studies to establish the optimal concentration for your specific experimental needs.

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References

1. Verosudil (AR-12286) | ROCK Inhibitor [medchemexpress.com]

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